2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
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Overview
Description
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, fluorophenyl, hydroxy, and thiophenyl groups
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Grignard reagents for the formation of the trifluoromethyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for coupling reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl and fluorophenyl groups contribute to its high affinity for hydrophobic pockets in proteins, enhancing its binding efficiency . The thiophenyl group may also play a role in modulating its biological activity by interacting with sulfur-containing amino acids in proteins.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone include:
2,2,2-trifluoro-1-phenylethanone: Lacks the additional fluorophenyl and thiophenyl groups, making it less complex and potentially less versatile.
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone: Similar structure but without the diazepin ring, which may affect its biological activity and applications.
4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of the diazepin ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of functional groups for various chemical reactions and interactions.
Properties
Molecular Formula |
C25H18F4N2O2S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H18F4N2O2S/c26-16-9-7-14(8-10-16)15-12-18-22(20(32)13-15)23(21-6-3-11-34-21)31(24(33)25(27,28)29)19-5-2-1-4-17(19)30-18/h1-11,15,23,30H,12-13H2 |
InChI Key |
WSPWJMBXBCNIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C(F)(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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